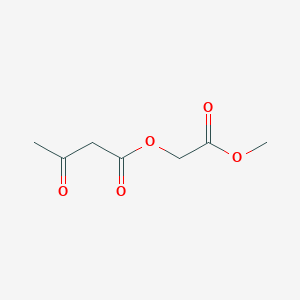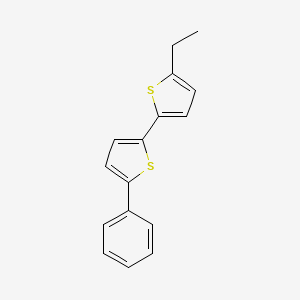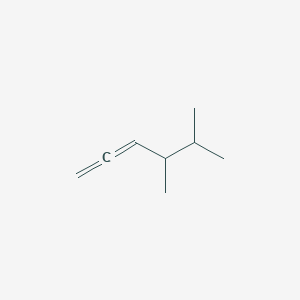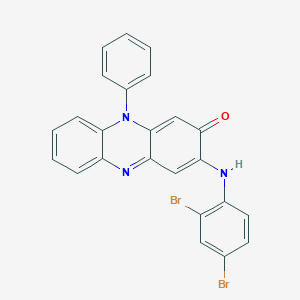![molecular formula C16H22Cl2S2 B14320845 [Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride CAS No. 102803-42-9](/img/structure/B14320845.png)
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound features a naphthalene core with two methylene bridges, each linked to a dimethylsulfanium group, and is stabilized by two chloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride typically involves the reaction of naphthalene derivatives with suitable sulfonium precursors. One common method includes the reaction of naphthalene-1,4-diylbis(methylene) with dimethylsulfanium chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium groups to sulfides.
Substitution: The chloride ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide or cyanide ions can replace the chloride ions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces sulfides.
科学研究应用
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism by which [Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride exerts its effects involves its interaction with molecular targets through its sulfonium groups. These groups can form strong interactions with nucleophiles, facilitating various chemical transformations. The naphthalene core provides a stable framework that can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
- 1,1′-(Naphthalene-2,6-diylbis(methylene))bis(3-methyl-1H-imidazolium) bromide
- 1,1′-(Naphthalene-2,7-diylbis(methylene))bis(3-methyl-1H-imidazolium) bromide
- 1,1′-(Naphthalene-2,6-diylbis(methylene))bis(1-butylpyrrolidinium) bromide
Uniqueness
[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride is unique due to its specific substitution pattern and the presence of dimethylsulfanium groups
属性
CAS 编号 |
102803-42-9 |
|---|---|
分子式 |
C16H22Cl2S2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
[4-(dimethylsulfoniomethyl)naphthalen-1-yl]methyl-dimethylsulfanium;dichloride |
InChI |
InChI=1S/C16H22S2.2ClH/c1-17(2)11-13-9-10-14(12-18(3)4)16-8-6-5-7-15(13)16;;/h5-10H,11-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
PQCCJFJUQDRORD-UHFFFAOYSA-L |
规范 SMILES |
C[S+](C)CC1=CC=C(C2=CC=CC=C12)C[S+](C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)
![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)

![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)

![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)

![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)



